molecular formula C16H14N2O4S B10987771 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B10987771
M. Wt: 330.4 g/mol
InChI Key: IKTHIZIUNYGTGE-UHFFFAOYSA-N
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Description

3-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a central bicyclic scaffold comprising a thiophene fused to a pyrimidinone ring. Its distinct structural feature is the 3,4-dimethoxyphenyl group attached via a ketone-containing ethyl chain at the 3-position of the pyrimidinone core.

Properties

Molecular Formula

C16H14N2O4S

Molecular Weight

330.4 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C16H14N2O4S/c1-21-13-4-3-10(7-14(13)22-2)12(19)8-18-9-17-11-5-6-23-15(11)16(18)20/h3-7,9H,8H2,1-2H3

InChI Key

IKTHIZIUNYGTGE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CN2C=NC3=C(C2=O)SC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form the thieno[3,2-d]pyrimidin-4-one core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is critical to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce or replace substituents on the aromatic ring or the thieno[3,2-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an inhibitor of various enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the thieno[3,2-d]pyrimidine core is particularly significant in targeting specific biological pathways.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique chemical structure allows for the design of advanced materials for various applications, including sensors and organic electronics.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thienopyrimidinone derivatives exhibit diverse biological activities influenced by substituent type and position. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Melting Point (°C) Yield (%) Key Biological Activity Reference
Target Compound 3-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl] Not reported Not reported Anticancer (hypothesized)
6b () 7,9-Bis(4-methoxyphenyl), 2-(3-methyl-5-oxo-4-(p-tolylhydrazono)) 183–185 72 Not reported
6c () 7,9-Bis(4-methoxyphenyl), 2-(4-(4-methoxyphenylhydrazono)) 213–215 70 Not reported
4o () 2-tert-Butylamino, 6-[2-(4-methylpiperazinyl)pyrimidin-5-yl] 289–291 19 Kinase inhibition (implied)
18 () 3-[(Methanesulfonamide)phenyl] 259–261 32 Anticancer (MCF-7, HeLa, HCT-116)
28e () 2-(Cyclopentylamino), 7-substituted Not reported Not reported PDE7 inhibitor (IC₅₀ = nM range)
Key Observations :

Substituent Electronic Effects: The target compound’s 3,4-dimethoxyphenyl group provides electron-donating methoxy groups, enhancing aromatic π-π stacking and solubility compared to halogenated analogs (e.g., 6d in with a 4-chlorophenyl group) . Amino substituents (e.g., tert-butylamino in 4o) improve binding to hydrophobic enzyme pockets, while methoxy groups may enhance metabolic stability .

Isomer Differences: Thieno[3,2-d]pyrimidinones (target compound) vs. thieno[2,3-d] isomers (): The sulfur position alters ring electronics and steric accessibility, impacting receptor interactions. For example, thieno[3,2-d] derivatives show higher selectivity for PDE7 inhibition compared to [2,3-d] isomers .

Biological Activity: Anticancer activity is strongly influenced by substituents. Compound 18 (), with a methanesulfonamide group, exhibits cytotoxicity comparable to doxorubicin, while the target compound’s dimethoxyphenyl group may target different pathways (e.g., tyrosine kinase inhibition) . PDE7 inhibitors (e.g., 28e) highlight the role of amino and cyclopentyl groups in enzyme selectivity, suggesting the target compound’s dimethoxyphenyl chain may need optimization for similar efficacy .

Pharmacological Potential

  • Anticancer Activity: Thienopyrimidinones with arylhydrazone () or methanesulfonamide () groups show broad-spectrum cytotoxicity. The target compound’s dimethoxyphenyl group may enhance DNA intercalation or topoisomerase inhibition .
  • Enzyme Inhibition: PDE7 inhibitors () demonstrate nanomolar potency, suggesting the target compound’s dimethoxy group could be modified with amino moieties to improve affinity .

Biological Activity

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one is a compound characterized by its unique structural features, which include a thieno[3,2-d]pyrimidine core with a 3,4-dimethoxyphenyl group and an oxoethyl substituent. This structure has been linked to various biological activities, notably in medicinal chemistry.

Structural Characteristics

The compound's structural components are critical for its biological activity:

  • Thieno[3,2-d]pyrimidine Core : Known for its potential in anticancer and antimicrobial applications.
  • Methoxy Groups : Enhance lipophilicity, potentially influencing interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds derived from thieno[3,2-d]pyrimidines have shown significant inhibitory effects on tumor cell lines.
  • Antimicrobial Activity : Similar structures have demonstrated effectiveness against various microbial strains.

Antitumor Activity

  • Study on Cytotoxicity : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for cytotoxic activity against breast cancer cell lines (MDA-MB-231). The most potent compound exhibited an IC50 of 27.6 μM against this cell line. The structure-activity relationship indicated that electron-withdrawing groups enhanced cytotoxicity .
  • MTT Assay Results : In a study involving 23 synthesized thienopyrimidine analogs, all compounds showed significant cytotoxic effects at a concentration of 50 μM. The results were benchmarked against paclitaxel as a positive control .

Antimicrobial Activity

  • In Vitro Evaluation : Compounds similar to 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one were tested for antibacterial and antimycobacterial activity. Significant activity was observed against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) established for various derivatives .

Data Tables

Compound NameBiological ActivityIC50 (μM)Reference
Compound IAntitumor27.6
Compound IIAntibacterialVaries
Compound IIIAntimycobacterialVaries

The mechanisms through which 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one exerts its biological effects are still being elucidated. However, the following points summarize potential pathways:

  • Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that regulate growth and apoptosis in cancer cells.
  • Disruption of Bacterial Cell Wall Synthesis : Similar compounds have shown to disrupt bacterial cell wall integrity, leading to cell lysis.

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